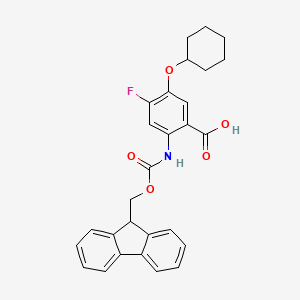
4-(4-Isopropoxyphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isopropoxyphenyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications . This compound, in particular, features an isopropoxy group attached to a phenyl ring, which is further connected to the piperidine moiety.
准备方法
The synthesis of 4-(4-Isopropoxyphenyl)piperidine typically involves several key steps:
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl group.
Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the hydroxyl protection is removed to yield the target compound.
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods often involve the use of cost-effective raw materials and solvents, as well as mild reaction conditions to facilitate large-scale production .
化学反应分析
4-(4-Isopropoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines .
科学研究应用
4-(4-Isopropoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
作用机制
The mechanism of action of 4-(4-Isopropoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, piperidine derivatives are known to interact with various receptors and enzymes in biological systems. These interactions can modulate signaling pathways and biochemical processes, leading to the desired therapeutic or biological effects .
相似化合物的比较
4-(4-Isopropoxyphenyl)piperidine can be compared with other similar compounds, such as:
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with different chemical properties and applications.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms, commonly used in calcium channel blockers.
Other Piperidine Derivatives: Compounds like 4-piperidino-piperidine and 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have distinct structural features and biological activities
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts unique chemical and biological properties .
属性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC 名称 |
4-(4-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-5-3-12(4-6-14)13-7-9-15-10-8-13/h3-6,11,13,15H,7-10H2,1-2H3 |
InChI 键 |
WRIBASYEJZKIAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
amine dihydrochloride](/img/structure/B13580223.png)
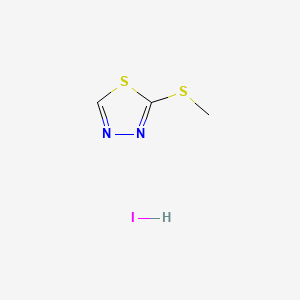
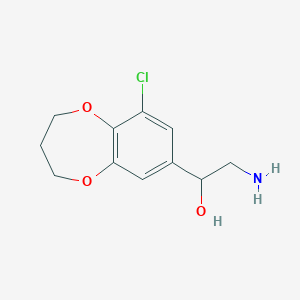
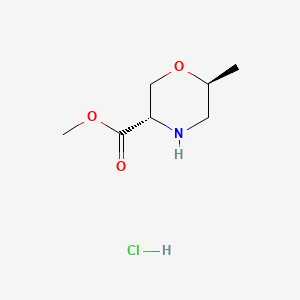
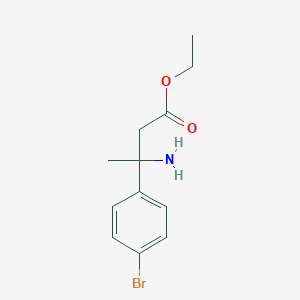
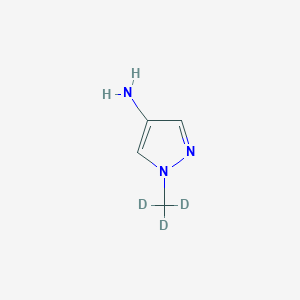
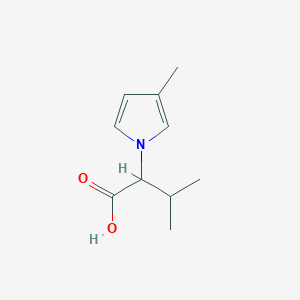

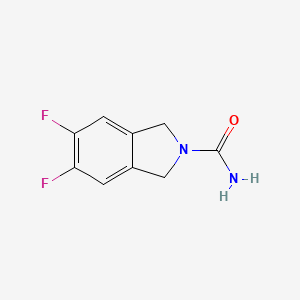
![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
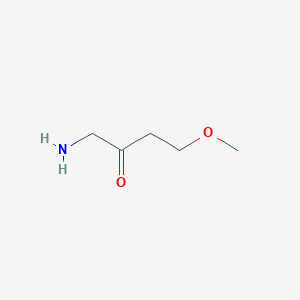
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)
